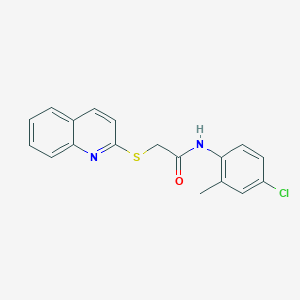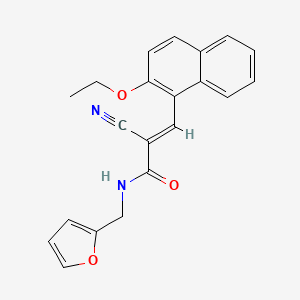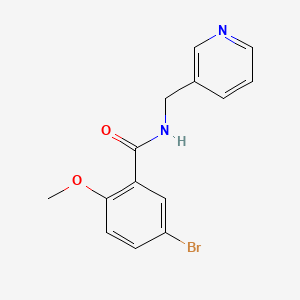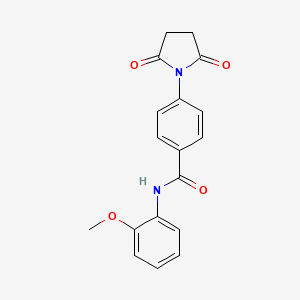
N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide, also known as CMA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMA belongs to a class of compounds known as thioacetamides, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide is not fully understood. However, it is believed that N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide exerts its biological activities by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has also been shown to inhibit the growth and proliferation of bacteria and fungi. In addition, N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide is its broad range of biological activities. This makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide to minimize any potential side effects.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide. One area of research is the development of novel therapeutics based on the structure of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide. Another area of research is the investigation of the mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide. This may lead to the development of more potent and selective inhibitors of various enzymes and proteins involved in cell growth and proliferation. Finally, further studies are needed to determine the optimal dosage and administration of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide for its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide involves the reaction of 4-chloro-2-methylphenylamine with 2-mercaptoquinoline in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide. This method has been optimized to produce high yields of N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide with high purity.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antibacterial, and antifungal activities. In addition, N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-chloro-2-methylphenyl)-2-(2-quinolinylthio)acetamide has also been shown to possess anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-10-14(19)7-8-15(12)20-17(22)11-23-18-9-6-13-4-2-3-5-16(13)21-18/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWYFZIIAPXRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)
![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)

![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)


![3-(5-allyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5819585.png)

![5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole](/img/structure/B5819602.png)
![3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5819610.png)
![methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5819614.png)
![6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5819629.png)